molecular formula C45H36O18 B1669054 Cinnamtannin B1 CAS No. 88082-60-4

Cinnamtannin B1

Cat. No. B1669054
CAS RN: 88082-60-4
M. Wt: 864.8 g/mol
InChI Key: BYSRPHRKESMCPO-LQNPQWRQSA-N
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Description

Cinnamtannin B1 is a condensed tannin found in Cinnamomum verum. It falls under the category of type A proanthocyanidin . This compound is a naturally occurring trimeric A-type proanthocyanidin, present in a limited number of plants, which exhibits a large number of cellular actions mostly derived from its antioxidant properties .


Synthesis Analysis

Cinnamtannin B-1 is a naturally occurring trimeric A-type proanthocyanidin, present in a limited number of plants . It is the main phenolic compound of laurel wood, which has previously been isolated by a combination of conventional chromatographic techniques .


Molecular Structure Analysis

The molecular formula of Cinnamtannin B1 is C45H36O18 . Its molecular weight is 864.8 g/mol . The structure of Cinnamtannin B1 includes multiple phenolic hydroxyl groups .


Chemical Reactions Analysis

Cinnamtannin B1 has been reported to exert antitumoral activity mediated by a selective proapoptotic action in a number of tumoral cell lines associated with antiapoptotic activity in normal cells . It also inhibits the swarming motility of P. aeruginosa .


Physical And Chemical Properties Analysis

Cinnamtannin B1 has a density of 1.8±0.1 g/cm^3 . Its molar refractivity is 215.0±0.3 cm^3 . It has 18 H bond acceptors and 14 H bond donors .

Scientific Research Applications

Antioxidant Properties

Cinnamtannin B1 is a naturally occurring A-type proanthocyanidin that exhibits antioxidant properties . It has been found to reduce the effects of H2O2 on CCK-8-evoked responses in mouse pancreatic acinar cells . This suggests that it could be used as a natural antioxidant in various applications.

Protection Against Pancreatic Disorders

Cinnamtannin B1 has been studied for its protective effects against pancreatic disorders . It has been found to reduce the intracellular Ca2+ overload and intracellular accumulation of digestive enzymes evoked by ROS, which is a common pathological precursor that mediates pancreatitis . This suggests that it could be used in the therapy against oxidative stress-derived deleterious effects on cellular physiology .

Regulation of Cell Proliferation

Cinnamtannin B1 has been found to regulate cell proliferation of spinal cord astrocytes . It promotes the proliferation of astrocytes, which are important for protecting neurons in the central nervous system .

Protection Against Oxygen-Glucose-Serum Deprivation/Reoxygenation-Induced Apoptosis

Cinnamtannin B1 has been found to protect astrocytes from oxygen-glucose-serum deprivation and reoxygenation-induced apoptosis . It increases the ERK phosphorylation and Bcl-2 expression level, which protects astrocytes from apoptosis .

Potential Therapeutic Impact on Type 2 Diabetes

Recent phytochemical research has suggested that Cinnamtannin B1 might have a potential therapeutic impact on type 2 diabetes . However, this application is still under research and more studies are needed to confirm this potential use.

Safety And Hazards

When handling Cinnamtannin B1, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Future studies are planned to further elucidate the specific molecular mechanisms of each specific signaling pathway shown to mediate the cinnamtannin B-1-induced migration of MSCs .

properties

IUPAC Name

(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38-,39-,40-,41-,44-,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSRPHRKESMCPO-LQNPQWRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H36O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030258
Record name Cinnamtannin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamtannin B1

CAS RN

88082-60-4
Record name Cinnamtannin B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88082-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamtannin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037672
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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